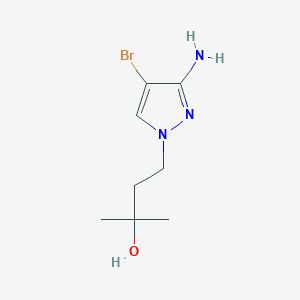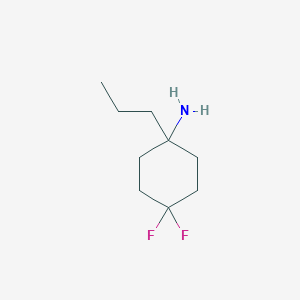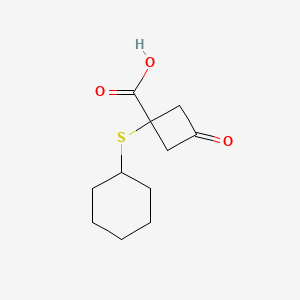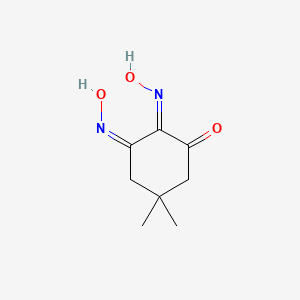
2,3-DI(Hydroxyimino)-5,5-dimethylcyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-DI(Hydroxyimino)-5,5-dimethylcyclohexan-1-one is a unique organic compound characterized by its cyclohexanone core substituted with hydroxyimino groups at the 2 and 3 positions and two methyl groups at the 5 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-DI(Hydroxyimino)-5,5-dimethylcyclohexan-1-one typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired hydroxyimino compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反应分析
Types of Reactions: 2,3-DI(Hydroxyimino)-5,5-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino groups to amines.
Substitution: The hydroxyimino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted cyclohexanone derivatives.
科学研究应用
2,3-DI(Hydroxyimino)-5,5-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-DI(Hydroxyimino)-5,5-dimethylcyclohexan-1-one involves its interaction with specific molecular targets, leading to various biological effects. The hydroxyimino groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may undergo metabolic transformations that activate or deactivate its biological activity.
相似化合物的比较
2,3-Dihydroxy-5,5-dimethylcyclohexan-1-one: Similar structure but with hydroxyl groups instead of hydroxyimino groups.
5,5-Dimethylcyclohexane-1,3-dione: The precursor compound used in the synthesis of 2,3-DI(Hydroxyimino)-5,5-dimethylcyclohexan-1-one.
Uniqueness: this compound is unique due to the presence of hydroxyimino groups, which impart distinct chemical and biological properties compared to its analogs. These groups enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
属性
分子式 |
C8H12N2O3 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC 名称 |
(2E,3Z)-2,3-bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H12N2O3/c1-8(2)3-5(9-12)7(10-13)6(11)4-8/h12-13H,3-4H2,1-2H3/b9-5-,10-7+ |
InChI 键 |
YFSCVZVLHXMHFB-UXINQVNVSA-N |
手性 SMILES |
CC1(C/C(=N/O)/C(=N\O)/C(=O)C1)C |
规范 SMILES |
CC1(CC(=NO)C(=NO)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,6S,7aS)-6-bromo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B13063826.png)

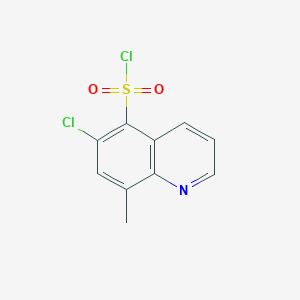


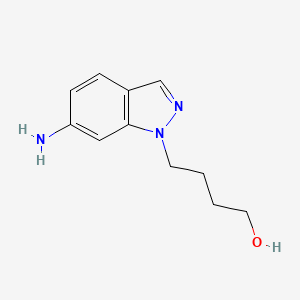
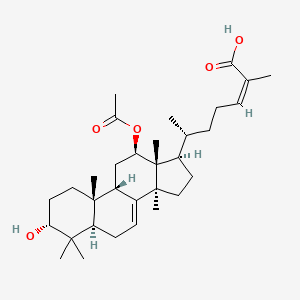
![10-[(Z)-2-(phenylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B13063884.png)
![2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-1,1-dimethylguanidine](/img/structure/B13063885.png)
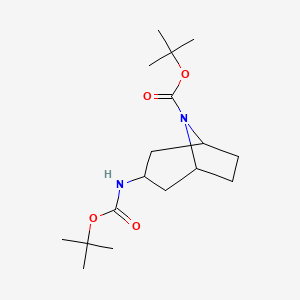
![{[5-(Aminocarbonyl)-3-cyano-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-yl]thio}acetic acid](/img/structure/B13063899.png)
